N,N'-bis-(propargyl-PEG4)-Cy5

Fluorescence Spectroscopy Bioconjugation Click Chemistry

N,N'-bis-(propargyl-PEG4)-Cy5 features dual propargyl groups for orthogonal CuAAC conjugation of two distinct azide-bearing entities—a capability impossible with mono-functional Cy5 alkyne, azide, or NHS ester analogs. The PEG4 spacer (~16 atoms) provides optimal flexibility and linker length for PROTAC ternary complex formation. Validated for proteolysis-targeting chimera assembly, this chloride salt (≥97% purity, Ex/Em 649/667 nm) enables reproducible labeling stoichiometry. Highly soluble in DMSO, DMF, and DCM—ideal for hydrophobic peptide or small-molecule bioconjugation where Sulfo-Cy5 derivatives are incompatible.

Molecular Formula C47H63ClN2O8
Molecular Weight 819.5 g/mol
Cat. No. B15073393
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N'-bis-(propargyl-PEG4)-Cy5
Molecular FormulaC47H63ClN2O8
Molecular Weight819.5 g/mol
Structural Identifiers
SMILESCC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCOCCOCCOCCOCC#C)(C)C)CCOCCOCCOCCOCC#C)C.[Cl-]
InChIInChI=1S/C47H63N2O8.ClH/c1-7-24-50-28-32-54-36-38-56-34-30-52-26-22-48-42-18-14-12-16-40(42)46(3,4)44(48)20-10-9-11-21-45-47(5,6)41-17-13-15-19-43(41)49(45)23-27-53-31-35-57-39-37-55-33-29-51-25-8-2;/h1-2,9-21H,22-39H2,3-6H3;1H/q+1;/p-1
InChIKeyFJFLIVHAHJSGKV-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N'-bis-(propargyl-PEG4)-Cy5: Technical Specifications and Core Properties for Procurement


N,N'-bis-(propargyl-PEG4)-Cy5 is a cyanine-based fluorophore designed as a heterobifunctional linker, featuring a Cy5 core with excitation/emission maxima at 649/667 nm and terminal propargyl groups for copper-catalyzed azide-alkyne cycloaddition (CuAAC) . It exhibits a molecular weight of 819.5 g/mol, an extinction coefficient of 232,000 M⁻¹ cm⁻¹, and is supplied as a chloride salt with ≥97% purity [1]. The compound is soluble in DMSO, DMF, and DCM, with low aqueous solubility, and serves as a PEG-based PROTAC linker in targeted protein degradation research [2].

Why N,N'-bis-(propargyl-PEG4)-Cy5 Cannot Be Substituted with Generic Cy5 Derivatives


N,N'-bis-(propargyl-PEG4)-Cy5 is a bifunctional probe that combines a fluorophore with two clickable handles, enabling orthogonal conjugation strategies impossible with mono-functional Cy5 alkyne, azide, or NHS ester analogs . Its PEG4 spacer imparts flexibility and reduces steric hindrance during bioconjugation, while the bis-propargyl architecture allows sequential or simultaneous dual labeling critical for PROTAC assembly and multiplexed imaging . Substitution with a conventional mono-alkyne Cy5 derivative forfeits the capacity for heterobifunctional labeling and alters linker geometry, directly impacting conjugate performance and experimental reproducibility [1].

Quantitative Differentiation of N,N'-bis-(propargyl-PEG4)-Cy5 Against Leading Alternatives


Comparative Extinction Coefficient: N,N'-bis-(propargyl-PEG4)-Cy5 vs. Cy5 Alkyne and Cy5 Azide

N,N'-bis-(propargyl-PEG4)-Cy5 exhibits an extinction coefficient of 232,000 M⁻¹ cm⁻¹, which is 7.2% lower than the 250,000 M⁻¹ cm⁻¹ reported for both Cy5 alkyne and Cy5 azide . This reduction is attributable to the additional PEG4-propargyl substitution that modifies the cyanine chromophore's electronic environment [1].

Fluorescence Spectroscopy Bioconjugation Click Chemistry

Functional Group Comparison: Bis-Propargyl vs. Mono-Alkyne Cy5 Derivatives

N,N'-bis-(propargyl-PEG4)-Cy5 possesses two terminal propargyl groups, enabling dual functionalization via CuAAC, whereas Cy5 alkyne and Cy5 azide contain only a single reactive handle . This bifunctionality permits the construction of heterobifunctional PROTAC linkers or dual-labeled biomolecules in a single synthetic step, a capability absent in mono-functional analogs .

PROTAC Synthesis Heterobifunctional Conjugation Click Chemistry

PEG4 Linker Length and Flexibility in PROTAC Design

The PEG4 spacer in N,N'-bis-(propargyl-PEG4)-Cy5 provides an extended, flexible linker (~16 atoms between propargyl groups) that is optimized for bridging E3 ligase and target protein ligands in PROTACs [1]. In contrast, Cy5 NHS ester and Cy5 bis-NHS ester lack this PEG spacer entirely, resulting in shorter, more rigid conjugates that can impede ternary complex formation .

PROTAC Linker Optimization Targeted Protein Degradation Linker Chemistry

Solubility Profile: N,N'-bis-(propargyl-PEG4)-Cy5 vs. Sulfo-Cy5 Derivatives

N,N'-bis-(propargyl-PEG4)-Cy5 is soluble in DMSO, DMF, and DCM, with low solubility in water (<1 mg/mL) . This contrasts with Sulfo-Cy5 alkyne, which is freely soluble in aqueous buffers (>10 mg/mL) . The organic solubility profile of N,N'-bis-(propargyl-PEG4)-Cy5 makes it compatible with PROTAC synthesis workflows that utilize organic solvents, whereas sulfo-derivatives are preferred for direct aqueous bioconjugation.

Bioconjugation Solvent Compatibility Aqueous vs. Organic Solubility PROTAC Synthesis

Molecular Weight and Conjugate Size: Impact on PROTAC Permeability

N,N'-bis-(propargyl-PEG4)-Cy5 has a molecular weight of 819.5 g/mol, which is 47% larger than Cy5 alkyne (556.2 g/mol) and 32% larger than Cy5 NHS ester (approx. 620 g/mol) . While this increased mass may reduce passive membrane permeability, it provides the extended linker geometry required for effective PROTAC ternary complex formation [1].

PROTAC Design Molecular Weight Optimization Cell Permeability

Optimal Application Scenarios for N,N'-bis-(propargyl-PEG4)-Cy5 Based on Quantitative Evidence


PROTAC Synthesis Requiring PEG4-Based Heterobifunctional Linkers

N,N'-bis-(propargyl-PEG4)-Cy5 is specifically validated as a PEG-based PROTAC linker for constructing proteolysis-targeting chimeras [1]. Its bis-propargyl architecture enables sequential CuAAC with azide-modified E3 ligase ligands and target protein ligands, while the PEG4 spacer provides optimal linker length (~16 atoms) for ternary complex formation. This compound is preferred over Cy5 NHS ester or Cy5 bis-NHS ester when a flexible PEG spacer is required to achieve degradation efficacy .

Dual-Labeling of Biomolecules for Multiplexed Imaging

The two propargyl groups permit orthogonal conjugation of two distinct azide-bearing entities to a single Cy5 fluorophore . This enables, for example, the attachment of both a targeting moiety and a drug payload to the same fluorescent reporter, facilitating theranostic applications. Mono-functional Cy5 alkyne or Cy5 azide cannot achieve this dual-labeling capacity in a single step .

Organic-Phase Bioconjugation Workflows

N,N'-bis-(propargyl-PEG4)-Cy5 exhibits high solubility in DMSO, DMF, and DCM, making it suitable for PROTAC synthesis and other bioconjugation reactions that require organic solvents [2]. Researchers working with hydrophobic peptides or small molecules that are insoluble in aqueous buffers should select this compound over Sulfo-Cy5 derivatives, which are optimized for aqueous conditions .

Click Chemistry-Based Assembly of Fluorescent Probes

As a click chemistry reagent, N,N'-bis-(propargyl-PEG4)-Cy5 undergoes CuAAC with azide-containing molecules to form stable triazole linkages [3]. Its Cy5 core provides deep red fluorescence (Ex/Em 649/667 nm) suitable for microscopy, flow cytometry, and in vivo imaging. The compound's 97% purity and defined molecular weight (819.5 g/mol) ensure reproducible labeling stoichiometry .

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